molecular formula C25H29N5O2 B12915791 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3-methoxy-4-(pentyloxy)phenyl)-6-(1-pyrrolidinyl)- CAS No. 87540-11-2

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3-methoxy-4-(pentyloxy)phenyl)-6-(1-pyrrolidinyl)-

Cat. No.: B12915791
CAS No.: 87540-11-2
M. Wt: 431.5 g/mol
InChI Key: GITYMWPYBZHMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3-methoxy-4-(pentyloxy)phenyl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3-methoxy-4-(pentyloxy)phenyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. The starting materials often include substituted phthalazines and triazoles, which undergo cyclization reactions under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3-methoxy-4-(pentyloxy)phenyl)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3-methoxy-4-(pentyloxy)phenyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazine derivatives: These compounds share a similar core structure but differ in their substituents.

    Phthalazine derivatives: These compounds have a similar phthalazine core but lack the triazole ring.

    Triazole derivatives: These compounds contain the triazole ring but have different core structures.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3-methoxy-4-(pentyloxy)phenyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

87540-11-2

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

3-(3-methoxy-4-pentoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C25H29N5O2/c1-3-4-9-16-32-21-13-12-18(17-22(21)31-2)23-26-27-24-19-10-5-6-11-20(19)25(28-30(23)24)29-14-7-8-15-29/h5-6,10-13,17H,3-4,7-9,14-16H2,1-2H3

InChI Key

GITYMWPYBZHMPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.